[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol” is a chemical compound with the molecular weight of 166.22 . It is an oil at room temperature .
Synthesis Analysis
Pyrazole derivatives, such as “this compound”, have been synthesized for various purposes . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2
. This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
Regioselective Synthesis of Pyrazole Derivatives
A study by Alizadeh, Moafi, and Zhu (2015) details a regioselective procedure for synthesizing 1H-pyrazol-5-yl derivatives via a 1,3-dipolar cycloaddition reaction. This method demonstrates the utility of pyrazole derivatives in creating complex molecular structures with potential applications across various fields of chemistry (Alizadeh, Moafi, & Zhu, 2015).
Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives
Research by Hote and Lokhande (2014) focuses on synthesizing novel pyrazole derivatives, showcasing the compound's role in creating new molecules with potential for further chemical exploration (Hote & Lokhande, 2014).
Metal-catalyzed Synthesis
Messerle and Vuong (2007) developed an efficient method for the synthesis of O,O-acetals through metal-catalyzed double hydroalkoxylation of alkynes, highlighting the catalytic capabilities of pyrazole-derived ligands in facilitating complex chemical reactions (Messerle & Vuong, 2007).
Coordination Polymers and Magnetic Properties
Liu, Zhang, and Zhu (2009) investigated the coordination of methanol and ethanol molecules in the construction of 1D coordination polymers, revealing the influence of solvent choice on the magnetic properties of the resulting materials. This study underscores the potential of pyrazole derivatives in material science, particularly in designing materials with unique magnetic behaviors (Liu, Zhang, & Zhu, 2009).
Eco-friendly Synthesis of Methanol
A study by Ribeiro, Martins, and Pombeiro (2017) on the eco-friendly synthesis of methanol from carbon dioxide using a C-scorpionate iron(II) catalyst demonstrates the role of pyrazole derivatives in catalyzing environmentally significant reactions. This research highlights the potential of pyrazole-based catalysts in contributing to sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).
Properties
IUPAC Name |
[1-(1H-pyrazol-5-yl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQNZKKLQMVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.